molecular weight and formula of [1-(2-Aminophenyl)pyrrolidin-2-yl]methanol
molecular weight and formula of [1-(2-Aminophenyl)pyrrolidin-2-yl]methanol
Defining the Molecular Basics
I've calculated the molecular weight and formula for [1-(2-Aminophenyl)pyrrolidin-2-yl]methanol, establishing essential groundwork. Now, I'm focusing on framing the whitepaper with researchers and scientists in mind. My next step will involve determining its specific use cases.
Structuring the Whitepaper Content
I'm now building the autonomous content structure for the whitepaper, aiming for a narrative-driven technical explanation. I'm prioritizing scientific integrity, adopting a Senior Application Scientist persona to explain causality and ensure the protocols are self-validating, grounding all assertions with authoritative sources. In-text citations and a consolidated reference list with live URLs are incorporated. Also, I intend to use Graphviz (DOT) diagrams to visually represent workflows and pathways. Data will be formatted in tables, with detailed protocols.
Verifying the Formula Components
I'm mentally deconstructing the molecular formula C11H16N2O to confirm the compound's structure, focusing on the substructures of the aryl, amine, pyrrolidine, and methanol groups. I'm verifying search results against these calculations and considering the positions and the connections, building it logically. My goal is to determine if any elements will require adjustment to compensate for connections between the substructures. I'm taking care to account for all relevant hydrogens.
Confirming the Atom Counts
I'm methodically verifying the carbon, hydrogen, nitrogen, and oxygen counts, confirming the molecular formula C11H16N2O. The calculations for the pyrrolidine and methanol groups are now complete, and the total counts for each atom type are in agreement. I'm focusing on calculating the molecular weight (MW) and exploring context, as this looks like a synthetic fragment used in medicinal chemistry.
Outlining Research Strategy
I'm now formulating a search strategy to gather field-proven insights. Structurally, it's related to N-aryl prolinols, so I'll be searching for "N-(2-aminophenyl)prolinol" and similar naming conventions. This will enable me to verify structure, CAS, and properties. My plan includes researching synthesis methods and potential applications in drug discovery scaffolds, moving toward a cohesive whitepaper structure.
Assessing Search Findings
I've just assessed initial search results for "[1-(2-Aminophenyl)pyrrolidin-2-yl]methanol". Though no direct product page surfaced, structurally similar compounds did appear, suggesting a possible synthetic route or analog search is warranted. I am focusing now on how to best classify such structures, for effective future searching. I will next investigate the existing literature to see if its existence is recorded.
Verifying Formula and Structure
I've confirmed the formula, C11H16N2O, and molecular weight, ~192.26 g/mol , for the target molecule based on its structure. I am now working through the data I have gathered to confirm the target isomer is known and the correct formula, and to determine if it is a catalog item or a known intermediate. I have determined that it is likely to be N-(2-aminophenyl)prolinol, and I am cross checking this against all information gathered.
Outlining Synthesis and Applications
I've outlined a standard synthetic route, starting with L-Prolinol and 1-fluoro-2-nitrobenzene via an SNAr reaction, followed by nitro group reduction. This pathway is typical for creating chiral ligands. I have also identified several applications, including chiral ligands in asymmetric catalysis, and as intermediates for tricyclic compound synthesis and drug scaffolds, particularly kinase inhibitors.
Refining Search Strategies
I am now focusing on refining my search strategy. My main goal is to confirm the CAS number, if one exists, for both the nitro-precursor and the final amine. If no specific CAS is available, I will categorize it as a key intermediate and thoroughly document its properties. I've formulated detailed search queries for this purpose, including specific combinations like "reaction of 2-fluoronitrobenzene with pyrrolidin-2-ylmethanol" and various other permutations. I will use the prompt's IUPAC name if no common name is found. I will focus on outlining the synthesis and utility of the molecule as part of my focus.
Confirming Key Starting Material
I've confirmed 1-Fluoro-2-nitrobenzene (CAS 1493-27-2) as the starting material for this reaction. My focus has shifted to the reaction itself, specifically a nucleophilic aromatic substitution (SNAr) with L-prolinol (pyrrolidin-2-ylmethanol). Now, I'm working to fully characterize the SNAr.
Defining the Reduction Process
Now I'm focusing on the reduction step of the nitro group to an amine, the core of the transformation. I've confirmed the intermediate structure as [1-(2-nitrophenyl)pyrrolidin-2-yl]methanol, and deduced the final product as [1-(2-aminophenyl)pyrrolidin-2-yl]methanol, or 2-(2-(hydroxymethyl)pyrrolidin-1-yl)aniline which I've used to derive the formula C11H16N2O and MW 192.26 g/mol . I'm satisfied this characterizes the desired aniline.
Outlining Document Sections
I'm now outlining the document's structure. I plan to include a technical guide on [1-(2-Aminophenyl)pyrrolidin-2-yl]methanol. I'll cover its creation from proline/prolinol. The guide includes a section on the compound's potential uses, with an emphasis on its bidentate ligand nature and its potential for serving as a drug intermediate. I've designed the document to include formula, MW, and key structural features. I'm focusing on the synthesis, which will emphasize SNAr and nitro-to-amine reductions.
Investigating Chemical Structure
I've hit a slight snag. The exact name in quotes didn't yield a direct hit, which isn't unusual for intermediates. However, I'm confident in the structural breakdown: Prolinol is the core, and I'm now looking closely at the substituent.
Defining the Molecule
I've nailed down the complete picture now! The structure is confirmed as [1-(2-aminophenyl)pyrrolidin-2-yl]methanol, C11H16N2O, with a molecular weight of 192.26 g/mol . I've mapped out the two-step synthesis and its common application: a precursor to fused heterocycles, or a chiral ligand. I'm ready to draft a technical guide. The starting points will be CAS 1493-27-2 and CAS 23356-96-9.
